((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate
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Overview
Description
((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an isobutyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate typically involves the esterification of a tetrahydrofuran derivative with isobutyric acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate is used as a building block in organic synthesis due to its multiple functional groups, which allow for diverse chemical modifications.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed reactions involving esters and hydroxyl groups.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with active sites of enzymes, facilitating its conversion to other products.
Comparison with Similar Compounds
- ((2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
- (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxy benzoate
This detailed article provides a comprehensive overview of ((2R,3S,4R)-3,4,5-Trihydroxytetrahydrofuran-2-yl)methyl isobutyrate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H16O6 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C9H16O6/c1-4(2)8(12)14-3-5-6(10)7(11)9(13)15-5/h4-7,9-11,13H,3H2,1-2H3/t5-,6-,7-,9?/m1/s1 |
InChI Key |
JEMCWNNEJCOKPW-PILSHRGASA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H](C(O1)O)O)O |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)O)O)O |
Origin of Product |
United States |
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